molecular formula C20H34O2 B1276835 1,4-Bis(heptyloxy)benzene CAS No. 65128-45-2

1,4-Bis(heptyloxy)benzene

Cat. No.: B1276835
CAS No.: 65128-45-2
M. Wt: 306.5 g/mol
InChI Key: JOCJNJPMMBGQCC-UHFFFAOYSA-N
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Description

1,4-Bis(heptyloxy)benzene is an organic compound belonging to the family of benzene derivatives. Its molecular formula is C20H34O2, and it has a molecular weight of 306.5 g/mol. This compound is characterized by the presence of two heptyloxy groups attached to a benzene ring at the 1 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(heptyloxy)benzene can be synthesized through the reaction of hydroquinone with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+2C7H15BrC6H4(OC7H15)2+2HBr\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{C}_7\text{H}_{15}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OC}_7\text{H}_{15})_2 + 2 \text{HBr} C6​H4​(OH)2​+2C7​H15​Br→C6​H4​(OC7​H15​)2​+2HBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Bis(heptyloxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of liquid crystals and as an intermediate in the manufacture of specialty chemicals

Mechanism of Action

The mechanism of action of 1,4-Bis(heptyloxy)benzene involves its interaction with molecular targets through its hydrophobic heptyloxy chains and aromatic benzene ring. These interactions can affect the structure and function of biological membranes, proteins, and other macromolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(hexyloxy)benzene
  • 1,4-Bis(octyloxy)benzene
  • 1,4-Bis(decyloxy)benzene

Comparison

1,4-Bis(heptyloxy)benzene is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. Compared to its analogs with shorter (hexyloxy) or longer (octyloxy, decyloxy) chains, it offers distinct properties that make it suitable for specific applications in liquid crystals and membrane studies .

Properties

IUPAC Name

1,4-diheptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJNJPMMBGQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404054
Record name SBB060713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65128-45-2
Record name SBB060713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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